1,4-bis-(Dmt-Tic-amino)butane
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Overview
Description
1,4-bis-(Dmt-Tic-amino)butane is a small molecular compound known for its potent pharmacophoric properties. It acts as an antagonist at delta- and mu-opioid receptors, making it a significant compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis-(Dmt-Tic-amino)butane involves multiple steps. One common method includes the use of benzyl trimethyl ammonium hydroxide as a catalyst, reacting with 1,4-butanediamine . The reaction conditions typically require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,4-bis-(Dmt-Tic-amino)butane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated compounds.
Scientific Research Applications
1,4-bis-(Dmt-Tic-amino)butane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-bis-(Dmt-Tic-amino)butane involves binding to delta- and mu-opioid receptors, causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins). This signaling modulates the activity of downstream effectors, such as adenylate cyclase, leading to the inhibition of adenylate cyclase activity and reduced neurotransmitter release by decreasing calcium ion currents .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(3-methylimidazolium-1-yl)butane: Known for its use as a brominating agent.
Buprenorphine: A weak partial agonist that inhibits opioid receptor desensitization.
Uniqueness
1,4-bis-(Dmt-Tic-amino)butane is unique due to its potent antagonistic properties at both delta- and mu-opioid receptors, making it a valuable compound in pain management research. Its ability to modulate neurotransmitter release and signaling pathways further distinguishes it from other similar compounds.
Properties
Molecular Formula |
C46H56N6O6 |
---|---|
Molecular Weight |
789.0 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[4-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]butyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C46H56N6O6/c1-27-17-35(53)18-28(2)37(27)23-39(47)45(57)51-25-33-13-7-5-11-31(33)21-41(51)43(55)49-15-9-10-16-50-44(56)42-22-32-12-6-8-14-34(32)26-52(42)46(58)40(48)24-38-29(3)19-36(54)20-30(38)4/h5-8,11-14,17-20,39-42,53-54H,9-10,15-16,21-26,47-48H2,1-4H3,(H,49,55)(H,50,56)/t39-,40-,41?,42?/m0/s1 |
InChI Key |
JSRJJBASKHLXAZ-YZNAZWRISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)[C@H](CC6=C(C=C(C=C6C)O)C)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCCCCNC(=O)C4CC5=CC=CC=C5CN4C(=O)C(CC6=C(C=C(C=C6C)O)C)N)N)C)O |
Origin of Product |
United States |
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